

Technical Guide: Toxicological Profile and Carcinogenic Potential of 1,2-Diethylhydrazine

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Compound of Interest

Compound Name: 1,2-Diethylhydrazine

Cat. No.: B154525

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Disclaimer: Detailed toxicological and carcinogenic data for **1,2-diethylhydrazine** (SDEH) are limited in publicly available scientific literature. Much of the in-depth mechanistic and quantitative data available is for the structurally related compound, 1,2-dimethylhydrazine (SDMH). This guide provides the available information on **1,2-diethylhydrazine** and, for comparative and illustrative purposes, includes detailed information on 1,2-dimethylhydrazine to provide a more comprehensive understanding of the potential hazards associated with symmetrical dialkylhydrazines. The information presented for 1,2-dimethylhydrazine should be considered as a reference for a related compound and not as a direct substitute for data on **1,2-diethylhydrazine**.

Executive Summary

1,2-Diethylhydrazine (SDEH) is a chemical for which there is evidence of carcinogenicity in animal studies. The International Agency for Research on Cancer (IARC) has classified **1,2-diethylhydrazine** as "possibly carcinogenic to humans" (Group 2B).^{[1][2]} This classification is based on sufficient evidence of carcinogenicity in experimental animals.^{[1][2]} In rats, SDEH has been shown to induce tumors in the brain, olfactory bulbs, mammary glands, and liver following subcutaneous administration.^[1] Transplacental exposure in rats has led to tumors in the brain, spinal cord, and peripheral nervous system.^{[1][3]} The New Jersey Department of Health suggests that **1,2-diethylhydrazine** may be a carcinogen in humans, citing animal studies that have shown it to cause leukemia, as well as brain and liver cancers.^[4] Furthermore, it has

been reported to cause cancer in the offspring of animals exposed during pregnancy and may cause damage to the liver and kidneys.^[4]

Limited genotoxicity data indicates that **1,2-diethylhydrazine** is weakly mutagenic in *Salmonella typhimurium* strains TA100 and TA102 without the need for metabolic activation.^[5] A key distinction from its methyl analog, 1,2-dimethylhydrazine (SDMH), is its organotropism. While SDMH is a potent colon carcinogen, SDEH does not appear to target the colon. Instead, its carcinogenic effects are associated with the alkylation of macromolecules in the thymus, spleen, and brain.^[6] This suggests a different metabolic activation and distribution pathway compared to SDMH. Like other hydrazines, **1,2-diethylhydrazine** likely requires metabolic bioactivation to form electrophilic reactants that can interact with cellular macromolecules.^[7]

Due to the scarcity of detailed quantitative data and experimental protocols for **1,2-diethylhydrazine**, this guide will also present data for 1,2-dimethylhydrazine (SDMH) to provide a more detailed illustration of the toxicological profile of a symmetrical dialkylhydrazine.

Toxicological Profile of 1,2-Diethylhydrazine

Acute Toxicity

Quantitative data on the acute toxicity (e.g., LD50 values) of **1,2-diethylhydrazine** are not readily available in the reviewed literature. The New Jersey Department of Health states that high exposure to **1,2-diethylhydrazine** can cause tremors and seizures, and severe poisoning may be fatal.^[4] Contact can irritate the skin and eyes, and inhalation can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.^[4]

Subchronic and Chronic Toxicity

Information on the subchronic and chronic toxicity of **1,2-diethylhydrazine** is primarily derived from carcinogenicity studies. These studies indicate that long-term exposure can lead to tumor formation in various organs.^[1] The New Jersey Department of Health also notes that **1,2-diethylhydrazine** may cause damage to the liver and kidneys.^[4]

Genotoxicity

1,2-Diethylhydrazine has demonstrated genotoxic potential in some assays.

- Bacterial Reverse Mutation Assay (Ames Test): It is reported to be weakly mutagenic in *Salmonella typhimurium* strains TA100 and TA102 in the absence of an exogenous metabolic activation system.[\[5\]](#)
- Drosophila Somatic Mutation and Recombination Test (SMART): In a study comparing the genotoxicity of several hydrazine derivatives in *Drosophila melanogaster*, **1,2-diethylhydrazine** gave a "strong positive result".[\[8\]](#)

Table 1: Summary of Genotoxicity Data for **1,2-Diethylhydrazine**

Test System	Strain/Cell Type	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation	<i>Salmonella typhimurium</i> TA100	Without S9	Weakly Positive	[5]
Bacterial Reverse Mutation	<i>Salmonella typhimurium</i> TA102	Without S9	Weakly Positive	[5]
Somatic Mutation & Recombination	<i>Drosophila melanogaster</i>	In vivo	Strong Positive	[8]

Carcinogenic Potential of **1,2-Diethylhydrazine** Summary of Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **1,2-diethylhydrazine** in Group 2B, "possibly carcinogenic to humans," based on sufficient evidence in animals.[\[1\]](#)[\[2\]](#)
There is no available data on its carcinogenicity in humans.[\[1\]](#)

Animal Carcinogenicity Studies

Carcinogenicity studies have been conducted in rats, demonstrating tumor induction through subcutaneous and transplacental administration.

Table 2: Summary of Animal Carcinogenicity Data for **1,2-Diethylhydrazine**

Species	Route of Administration	Target Organs	Reference
Rat	Subcutaneous	Brain, Olfactory Bulbs, Mammary Glands, Liver	[1]
Rat	Transplacental	Brain, Spinal Cord, Peripheral Nervous System	[1][3]
Animal (unspecified)	Not specified	Leukemia, Brain Cancer, Liver Cancer	[4]

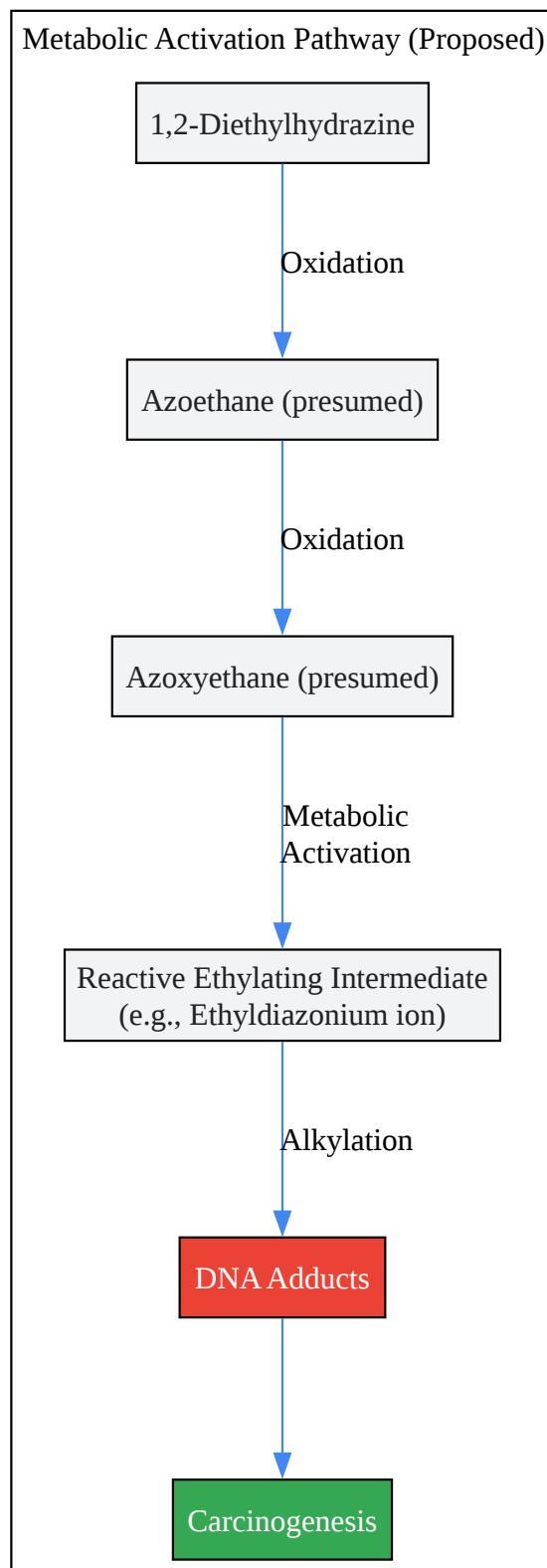
Mechanism of Action of 1,2-Diethylhydrazine

The precise mechanism of action for **1,2-diethylhydrazine** has not been fully elucidated. However, it is understood to require metabolic activation to form reactive electrophilic intermediates that can alkylate cellular macromolecules, including DNA.[\[7\]](#)

A significant finding that differentiates the mechanism of **1,2-diethylhydrazine** from that of 1,2-dimethylhydrazine is its organ-specific alkylation. A study by Pozharisski et al. (1975) demonstrated that while SDMH primarily alkylates macromolecules in the intestine, liver, and kidneys, SDEH does not. Instead, ³H-labeled SDEH was found to alkylate macromolecules in the thymus, spleen, and brain, which are the target organs for its carcinogenic effects in rats.[\[6\]](#) This suggests that the distribution and perhaps the nature of the ultimate carcinogenic metabolite of SDEH differ from those of SDMH.

Proposed Metabolic Activation and Action

The following diagram illustrates a generalized proposed pathway for the metabolic activation of symmetrical dialkylhydrazines, leading to the formation of a reactive alkylating agent. The specific enzymes and intermediates for **1,2-diethylhydrazine** have not been fully characterized.



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Caption: Proposed metabolic activation of **1,2-diethylhydrazine**.

Comparative Toxicological Profile of 1,2-Dimethylhydrazine (for illustrative purposes)

Due to the limited detailed data for **1,2-diethylhydrazine**, the following sections on 1,2-dimethylhydrazine (SDMH) are provided to illustrate the type of in-depth information available for a closely related symmetrical dialkylhydrazine.

Acute Toxicity of 1,2-Dimethylhydrazine

Table 3: Acute Toxicity of 1,2-Dimethylhydrazine

Species	Route	LD50	Reference
Mouse	Oral	11.7 mg/kg (male)	[9]
Mouse	Oral	27.1 mg/kg (female)	[9]
Rat	Oral	100 mg/kg	[10]
Rat	Intravenous	175 mg/kg	[11]
Mouse	Intraperitoneal	95 mg/kg	[12]
Mouse	Subcutaneous	25.4 mg/kg	[12]
Rat	Subcutaneous	122 mg/kg	[12]
Hamster	Subcutaneous	50 mg/kg	[12]

Carcinogenicity of 1,2-Dimethylhydrazine

1,2-Dimethylhydrazine is a well-established carcinogen in animal models, with a primary target being the colon.

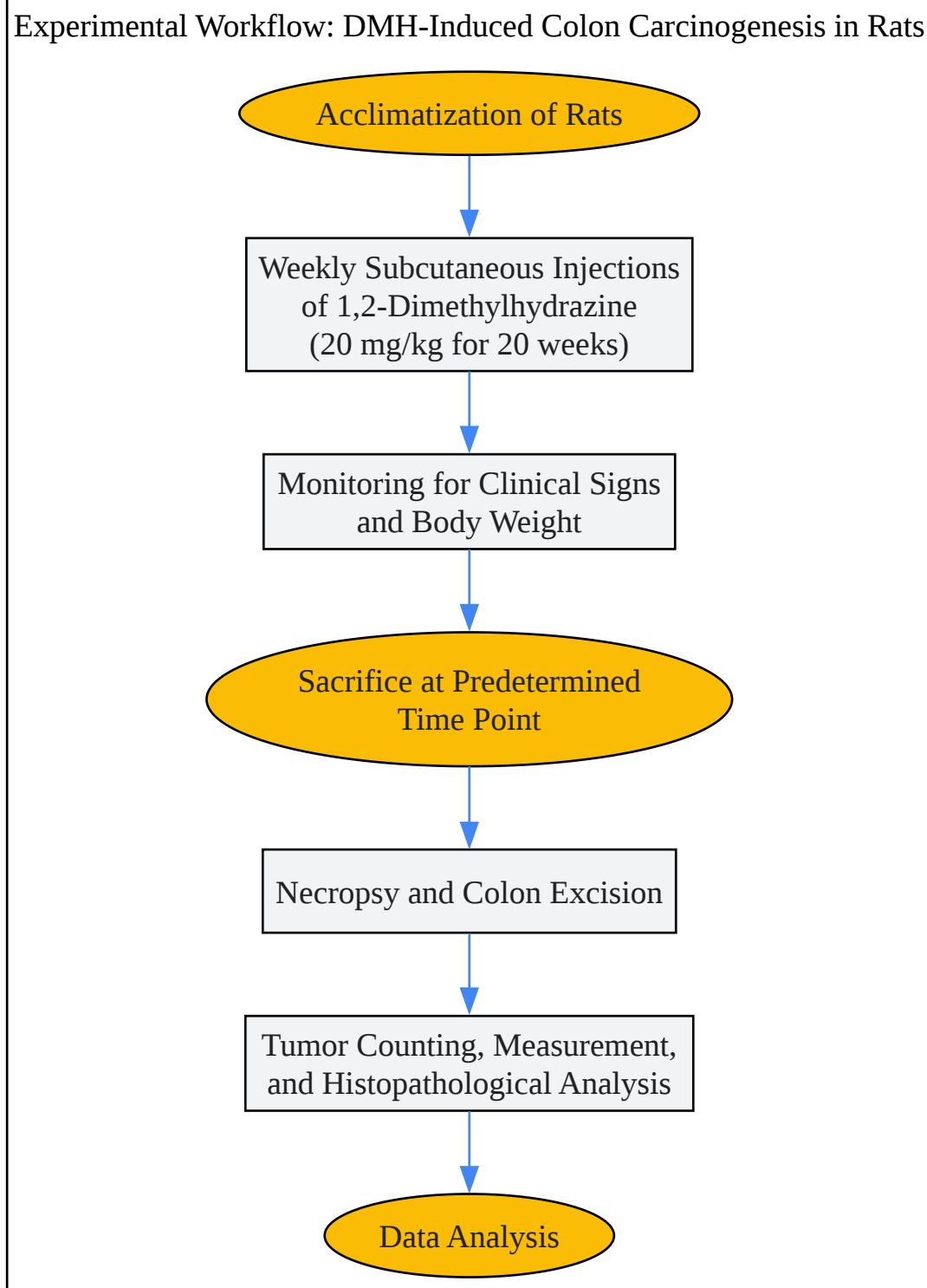
Table 4: Carcinogenicity of 1,2-Dimethylhydrazine in Animal Models

Species	Strain	Route	Dosing Regimen	Target Organs and Tumor Types	Reference
Rat	Sprague-Dawley	Subcutaneously	10 weekly injections of 15 mg/kg bw	Intestinal carcinomas, kidney fibrosarcoma s, hepatocarcinomas, ear duct carcinomas	[13]
Rat	Fischer 344	Intramuscular	20 weekly injections of 20 mg/kg bw	Large and small bowel tumors	[13]
Mouse	Swiss	Drinking water	Continuous administration of 0.15-20 mg/L	Vascular tumors (angiomas and angiosarcomas)	[13]
Hamster	Syrian Golden	Intramuscular	Weekly injections of 43 mg/kg bw	Gastrointestinal tumors, hepatocellular carcinomas	[13]

Experimental Protocols for 1,2-Dimethylhydrazine Studies

- Objective: To induce colon tumors in rats for carcinogenesis studies.
- Animal Model: Male Sprague-Dawley rats.

- **Carcinogen Preparation:** 1,2-dimethylhydrazine dihydrochloride is dissolved in saline, and the pH is adjusted to 6.5 with sodium hydroxide.
- **Administration:** Weekly subcutaneous injections of 20 mg/kg body weight for 20 weeks.
- **Observation Period:** Animals are monitored for clinical signs of tumor development and are typically sacrificed at a predetermined time point (e.g., 30 weeks from the first injection) or when moribund.
- **Endpoint Analysis:** The colon is excised, opened longitudinally, and examined for the presence of tumors. Tumors are counted, measured, and histopathologically analyzed.



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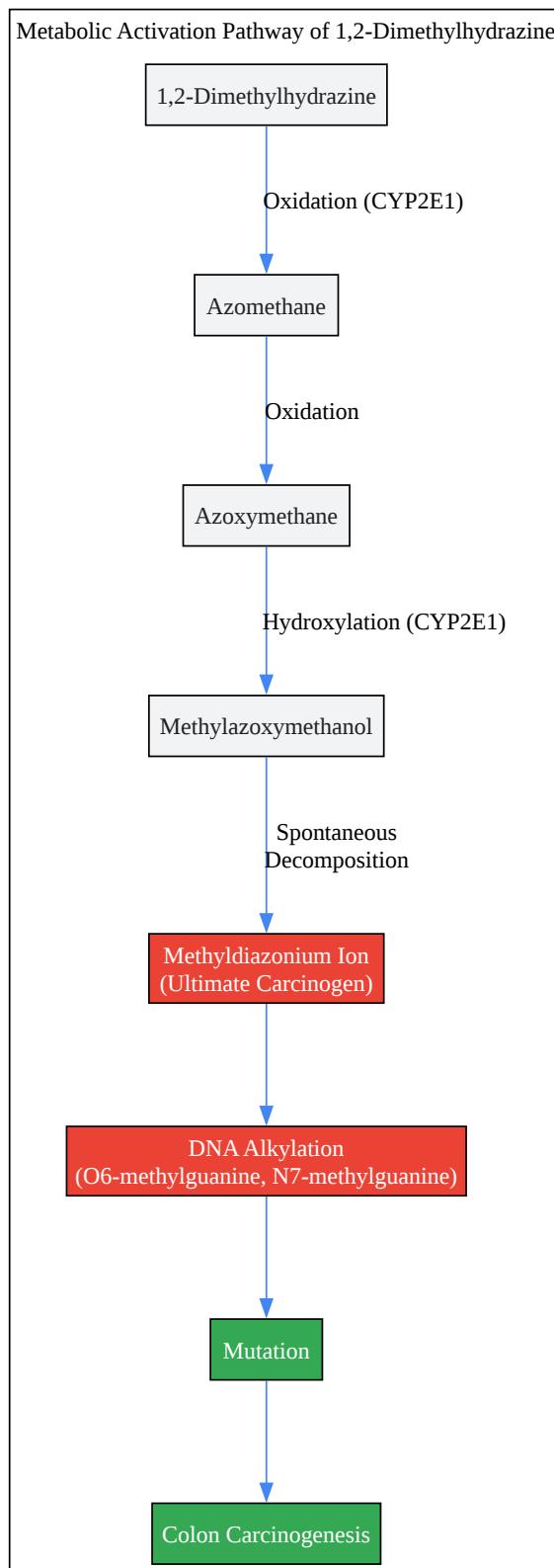
Caption: Workflow for 1,2-dimethylhydrazine-induced colon carcinogenesis.

Mechanism of Action of 1,2-Dimethylhydrazine

1,2-Dimethylhydrazine is a procarcinogen that requires metabolic activation, primarily in the liver, to exert its carcinogenic effects. The metabolic pathway involves a series of oxidation steps, leading to the formation of highly reactive intermediates that can methylate DNA.

The proposed metabolic pathway is as follows:

- Oxidation to Azomethane: 1,2-dimethylhydrazine is oxidized to azomethane.
- Oxidation to Azoxymethane (AOM): Azomethane is further oxidized to azoxymethane.
- Hydroxylation to Methylazoxymethanol (MAM): AOM is hydroxylated to form methylazoxymethanol.
- Formation of the Ultimate Carcinogen: MAM is unstable and can decompose to form a reactive methyldiazonium ion, which is a potent alkylating agent.
- DNA Alkylation: The methyldiazonium ion methylates DNA, primarily at the O6 and N7 positions of guanine, leading to mutations and initiation of carcinogenesis.



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Caption: Metabolic activation of 1,2-dimethylhydrazine.

Conclusion

The available evidence strongly indicates that **1,2-diethylhydrazine** is a carcinogen in experimental animals, with the IARC classifying it as "possibly carcinogenic to humans" (Group 2B).^{[1][2]} Its toxicological profile is characterized by the induction of tumors in the nervous system, mammary glands, and liver in rats.^[1] A key feature of **1,2-diethylhydrazine** is its distinct organotropism for the thymus, spleen, and brain, which differs from the colon-specific carcinogenicity of its methyl analog, 1,2-dimethylhydrazine.^[6] This highlights the importance of the alkyl group in determining the toxicological and carcinogenic properties of symmetrical dialkylhydrazines.

While data on acute toxicity and detailed experimental protocols for **1,2-diethylhydrazine** are scarce, the information on its carcinogenic potential warrants handling this compound with extreme caution in a research setting. Further studies are needed to fully elucidate its toxicological profile, including quantitative toxicity data, a more detailed understanding of its metabolic activation pathway, and the specific signaling pathways involved in its carcinogenicity. The extensive data available for 1,2-dimethylhydrazine serves as a valuable, albeit indirect, reference for understanding the potential hazards of this class of compounds. Researchers and drug development professionals should implement stringent safety protocols when working with **1,2-diethylhydrazine** to minimize exposure.

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